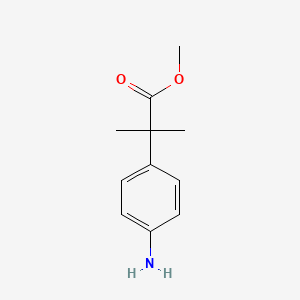
Methyl 2-(4-aminophenyl)-2-methylpropanoate
Vue d'ensemble
Description
Methyl 2-(4-aminophenyl)-2-methylpropanoate, also known as MAMP, is an organic compound that has a wide range of applications in scientific research. MAMP is a derivative of the amino acid phenylalanine and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The 2-phenethylamine motif, present in Methyl 2-(4-aminophenyl)-2-methylpropanoate, plays a crucial role in medicinal chemistry. Researchers have explored its potential as ligands for various receptors, including adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), and monoamine oxidase (MAO). Additionally, it interacts with peroxisome proliferator-activated receptors (PPAR) and sigma receptors. Investigating its binding affinity and selectivity against these targets could lead to novel drug candidates .
Anticonvulsant Properties
Methyl 2-(4-aminophenyl)-2-methylpropanoate has been studied for its anticonvulsant effects. Researchers have found that related compounds enhance the action of conventional antiepileptic drugs in animal models. Further exploration of its mechanism of action and potential clinical applications is warranted .
Organic Synthesis and Building Blocks
This compound serves as a valuable building block for organic synthesis. Researchers have utilized it in the creation of more complex molecules. Its presence in pharmaceutical testing underscores its significance in drug discovery and development.
Biological Activity and Mode of Action
Exploring the biological activity of Methyl 2-(4-aminophenyl)-2-methylpropanoate sheds light on its potential therapeutic applications. Researchers have synthesized related benzothiazoles and evaluated their antimicrobial activity. Elucidating its mode of action can guide further drug design and optimization .
Propriétés
IUPAC Name |
methyl 2-(4-aminophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFHQYENHWZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-aminophenyl)-2-methylpropanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2796745.png)
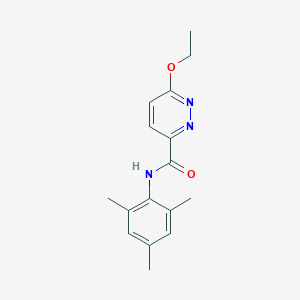

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)
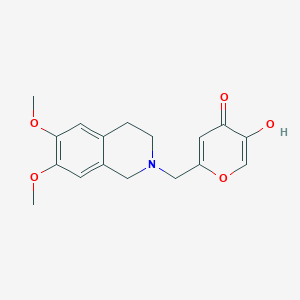

![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)


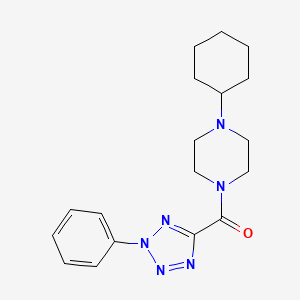
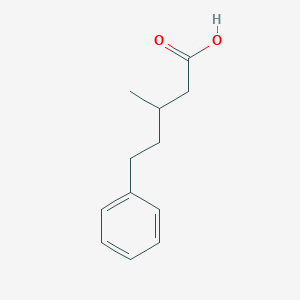
![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)
![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)